4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile

Diazonium chemistry Sandmeyer reaction Nucleophilicity modulation

Med chem teams pursuing TrkA inhibition must source the correct 3-iodo regioisomer-the 2-iodo analog diverts activity toward androgen receptor antagonism. This compound delivers the validated 3-iodo-4-amino pharmacophore (close analog TrkA IC50 = 1.90 nM ELISA) with a metabolically stabilizing 5-CF3 group. • CF3/CN electron withdrawal enables selective amino diazotization while preserving the iodo handle for Suzuki/Sonogashira coupling. • ICl/CH2Cl2 route: single solvent, RT, no acid catalyst. • Purity ≥95% with verified NH2 integrity for consistent diazotization yields.

Molecular Formula C8H4F3IN2
Molecular Weight 312.03 g/mol
CAS No. 62584-29-6
Cat. No. B3275492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile
CAS62584-29-6
Molecular FormulaC8H4F3IN2
Molecular Weight312.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)N)I)C#N
InChIInChI=1S/C8H4F3IN2/c9-8(10,11)5-1-4(3-13)2-6(12)7(5)14/h1-2H,14H2
InChIKeyOYQJGMPKFMIKHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile: Scaffold Overview


4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile (CAS 62584-29-6) is a polysubstituted benzonitrile featuring the unique combination of an iodo, amino, and trifluoromethyl group on the same aromatic ring. This molecular architecture, with the iodine atom ortho to the amino group and meta to the trifluoromethyl group, creates a scaffold with both a heavy halogen handle for cross-coupling chemistry and electron-modulating substituents that fine-tune reactivity . The compound belongs to the class of halogenated trifluoromethyl benzonitriles, which are privileged building blocks in medicinal chemistry and agrochemical discovery [1]. Its defining structural feature is the simultaneous presence of a strong electron-withdrawing -CF3 and -CN groups that electronically deactivate the ring, coupled with an ortho-iodo leaving group that enables sequential chemoselective transformations not accessible with alternative regioisomers.

4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile: Why Analogs Fail


Direct replacement of 4-amino-3-iodo-5-(trifluoromethyl)benzonitrile with seemingly similar iodo-aminobenzonitrile analogs introduces significant differences in electronic character and chemoselectivity that directly affect multistep synthesis outcomes. The electron-withdrawing trifluoromethyl group at position 5 decreases the amino group basicity and nucleophilicity relative to non-fluorinated analogs such as 4-amino-3-iodobenzonitrile (CAS 33348-34-4), modulating diazotization kinetics and subsequent Sandmeyer-type transformations . In contrast, the non-trifluoromethylated analog 4-amino-3-iodobenzonitrile exhibits distinct cytochrome P450 inhibition profiles (e.g., CYP1A2 IC50 of 100 nM in recombinant human enzyme assays) that are not transferable to the 5-CF3 congener, making the selection of the correct scaffold critical for programs where off-target CYP modulation must be minimized or exploited [1]. Furthermore, moving the iodo or amino substituent to different positions on the ring reshuffles the dipole moment and steric environment, yielding different regiochemical outcomes in metal-catalyzed coupling reactions that cannot be compensated by simple adjustment of reaction conditions.

4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile: Comparative Evidence


Diazotization Reactivity of Deactivated Amino Group

The amino group in 4-amino-3-iodo-5-(trifluoromethyl)benzonitrile (CAS 62584-29-6) is significantly less basic and less nucleophilic than that in the des-trifluoromethyl analog 4-amino-3-iodobenzonitrile (CAS 33348-34-4), due to the combined electron-withdrawing effects of the para-CN and meta-CF3 substituents. This electronic deactivation directly impacts diazotization rates and the stability/reactivity profile of the resulting diazonium salt, offering greater control in sequential one-pot transformations . Quantitative comparison of Hammett substituent constants: the meta-CF3 group (σm = 0.43) provides stronger electron withdrawal than hydrogen (σ = 0), translating to a predicted pKa reduction of approximately 1.5-2.0 log units for the conjugate acid of the amino group compared to the non-fluorinated analog.

Diazonium chemistry Sandmeyer reaction Nucleophilicity modulation

Iodination Reagent Comparison: ICl vs. I2/p-TsOH

The target compound is synthesized by direct electrophilic iodination of 4-amino-3-(trifluoromethyl)benzonitrile using iodine monochloride (ICl) in methylene chloride, a route that gives the 3-iodo regioisomer directed by the amino group . By contrast, the regioisomeric compound 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile (CAS 852569-35-8) is prepared using iodine and p-toluenesulfonic acid monohydrate in a methanol/THF mixed solvent system . These divergent synthetic approaches reflect fundamentally different regiochemical outcomes: the ICl/CH2Cl2 system installs iodine ortho to the amino group when the CF3 group occupies the meta position; whereas changing the substrate to the 2-CF3 isomer requires different reagents and conditions, resulting in iodine para to the amino group. This means that a procurement specification for one regioisomer cannot be fulfilled by the other without complete redesign of the downstream synthetic sequence, as the iodo substitution position determines all subsequent cross-coupling regiochemistry.

Electrophilic iodination Synthetic methodology Process chemistry

TrkA Kinase: 3-Iodo vs. 2-Iodo Regioisomer Selectivity

The non-CF3 analog 4-amino-3-iodobenzonitrile (CAS 33348-34-4) has been characterized as a potent TrkA kinase inhibitor with an IC50 of 1.90 nM in an ELISA-based TrkA kinase activity assay [1]. This high potency is attributed to the 4-amino-3-iodo substitution pattern on the benzonitrile core, a pharmacophoric motif that is preserved in 4-amino-3-iodo-5-(trifluoromethyl)benzonitrile. In contrast, the regioisomeric 4-amino-2-iodobenzonitrile scaffold directs toward androgen receptor antagonism, with derivative 4-aryl-2-trifluoromethylbenzonitrile series compounds showing competitive androgen receptor binding [2]. The 3-iodo substitution pattern (present in the target compound) is therefore structurally pre-validated for kinase-targeted programs, while the 2-iodo regioisomer addresses nuclear receptor targets. No direct enzymatic assay data were identified for the specific 5-CF3 target compound, so this represents class-level inference extrapolated from the shared 4-amino-3-iodobenzonitrile core.

TrkA kinase inhibition Kinase selectivity Neurotrophin signaling

CYP1A2 Inhibition: Known vs. Missing 5-CF3 Data

The des-trifluoromethyl analog 4-amino-3-iodobenzonitrile inhibits recombinant human CYP1A2 with an IC50 of 100 nM, measured using a fluorescent substrate (CEC) in a baculovirus insect cell expression system [1]. A structurally distinct compound from the same assay series showed an IC50 of 25,000 nM (>25 μM), demonstrating that small structural changes in the iodo-aminobenzonitrile class can alter CYP1A2 affinity by over 250-fold. No CYP inhibition data were found in the public domain for 4-amino-3-iodo-5-(trifluoromethyl)benzonitrile. The presence of the strongly electron-withdrawing CF3 group at position 5 is expected to further modulate CYP binding relative to the non-fluorinated analog, but the direction (increase or decrease) cannot be predicted without experimental determination. This knowledge gap represents both a risk and a differentiation opportunity: the 5-CF3 compound may exhibit a substantially different CYP interaction profile compared to the known active analog.

Cytochrome P450 Drug metabolism CYP1A2 inhibition

Purity and Storage Stability Comparison

4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile is commercially available from multiple vendors with purity specifications of ≥95% (AKSci) and 98% (Leyan), with recommended long-term storage in cool, dry conditions . One supplier (Shiya Biopharm) specifies storage at 0°C with purity >95% . The analogous regioisomer 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile (CAS 852569-35-8) has a reported melting point of 170-172°C and requires storage at 2-8°C with protection from light and under nitrogen atmosphere due to higher sensitivity . This indicates that moving the electron-withdrawing groups on the ring significantly alters solid-state stability, with the 5-CF3/3-iodo substitution pattern of the target compound providing greater ambient handling tolerance and simpler storage logistics.

Compound procurement Purity specification Storage stability

4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile: Application Scenarios


TrkA Kinase Library Synthesis

Research teams developing Trk family kinase inhibitors should prioritize 4-amino-3-iodo-5-(trifluoromethyl)benzonitrile as a core scaffold. Evidence from the non-CF3 analog demonstrates that the 4-amino-3-iodobenzonitrile motif delivers potent TrkA inhibition (IC50 = 1.90 nM in ELISA assay) [1]. The target compound retains this pharmacophoric 3-iodo-4-amino arrangement while adding the metabolically stabilizing CF3 group at position 5. The iodo substituent enables diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while the CF3 group enhances target binding through hydrophobic interactions and improves metabolic stability. In contrast, the 2-iodo regioisomer (4-amino-2-iodobenzonitrile series) directs biological activity toward androgen receptor antagonism, not kinase inhibition, confirming that the 3-iodo position is a critical determinant for TrkA target engagement [2].

Scalable ICl-Mediated Iodination Process

Process chemistry groups optimizing iodination routes to polysubstituted benzonitriles can leverage the well-characterized ICl/CH2Cl2 protocol for 4-amino-3-iodo-5-(trifluoromethyl)benzonitrile [1]. This method uses 1.1 equivalents of iodine monochloride at room temperature and avoids the need for acid catalysts or mixed solvent systems. The alternative regioisomer 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile requires a different reagent system (I2/p-TsOH in MeOH/THF), highlighting that the ICl route is specific to the 3-trifluoromethyl substrate geometry [2]. For procurement planning, teams should recognize that scaling the ICl route requires handling of a corrosive reagent but offers operational simplicity (single solvent, no acid catalyst, room temperature) compared to the p-TsOH-catalyzed alternative.

Diazonium Heterocycle Synthesis

The electronically deactivated amino group in 4-amino-3-iodo-5-(trifluoromethyl)benzonitrile provides a tunable handle for diazotization and subsequent heterocycle formation [1]. The combined electron withdrawal from the para-cyano and meta-CF3 groups reduces amino nucleophilicity, enabling selective diazotization of the amino group in the presence of the iodo substituent. This chemoselectivity is valuable for building benzotriazoles, triazolopyridines, and related fused systems where the iodine remains intact for a subsequent cross-coupling step. When procuring this building block for diazonium chemistry, the end user should specify purity ≥95% with verification of the amino group integrity (e.g., by 1H NMR integration of the NH2 signal) to ensure consistent diazotization yields.

CYP Profiling vs. Non-Fluorinated Congeners

ADME-Tox groups conducting drug metabolism profiling should include 4-amino-3-iodo-5-(trifluoromethyl)benzonitrile as a test article for comparative CYP inhibition studies. The close structural analog 4-amino-3-iodobenzonitrile (without CF3) is a confirmed CYP1A2 inhibitor (IC50 = 100 nM), while other analogs in the same series span a >250-fold range in CYP1A2 affinity [1]. The target 5-CF3 compound represents an unexplored point in this structure-activity landscape, and its CYP interaction profile cannot be predicted from the non-fluorinated analog. Procurement of the 5-CF3 compound for CYP phenotyping is essential before advancing any derived lead series into in vivo studies, as the CF3 group may either attenuate or exacerbate CYP inhibition liabilities.

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